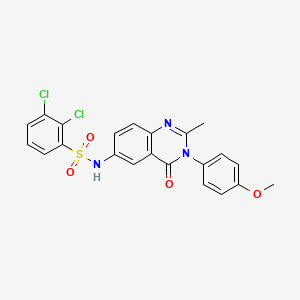
2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide belongs to a class of compounds with potential pharmacological activities. Research has explored the synthesis and characterization of quinazoline derivatives, aiming at discovering molecules with diuretic, antihypertensive, and anti-diabetic properties. For instance, a study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, showing significant activity compared to standard drugs like metolazone and prazosin (Rahman et al., 2014).
Antimicrobial Activity
Another domain of application for such compounds is their antimicrobial efficacy. The synthesis of novel quinazolinone derivatives and their testing against various microorganisms has been a focus. Some compounds have demonstrated promising antimicrobial activities, suggesting their potential as therapeutic agents against bacterial and fungal infections (Habib et al., 2013).
Antitumor Potential
The antitumor potential of quinazoline derivatives has also been investigated. Studies have synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, evaluating them for in vitro antitumor activity. Some derivatives displayed significant efficacy, outperforming reference drugs like Doxorubicin in certain cases, highlighting the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2010).
Chemical Behavior and Synthesis Pathways
The exploration of chemical behavior and synthesis pathways of such compounds contributes to the broader understanding of their reactivity and potential applications. Research into the aza Diels-Alder reaction to produce tetrahydroquinazoline derivatives has provided insights into their synthesis strategies and potential for further chemical modifications (Cremonesi et al., 2010).
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S/c1-13-25-19-11-6-14(26-32(29,30)20-5-3-4-18(23)21(20)24)12-17(19)22(28)27(13)15-7-9-16(31-2)10-8-15/h3-12,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZIOUZFDHOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


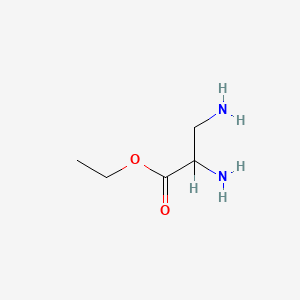

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)
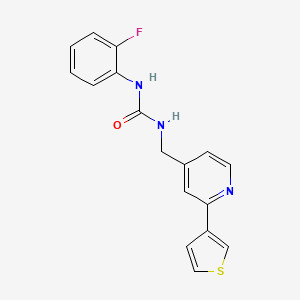

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
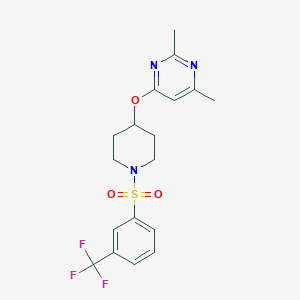

![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)
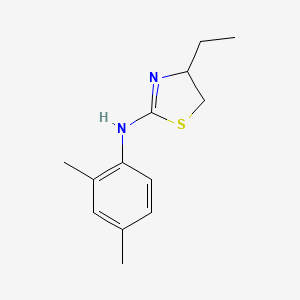
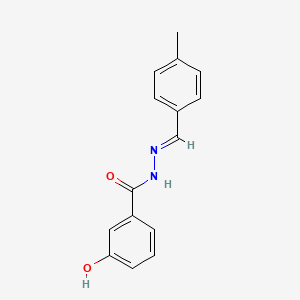

![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)